molecular formula C14H21NO7 B8448882 5-[1-Hydroxy-3-(tert-butoxycarbonylamino)propylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

5-[1-Hydroxy-3-(tert-butoxycarbonylamino)propylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No. B8448882
M. Wt: 315.32 g/mol
InChI Key: GGDNIXUZYJNTEY-UHFFFAOYSA-N
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Patent
US08012966B2

Procedure details

A stirred solution of [3-(2,2-dimethyl-4,6-dioxo-[1,3]dioxin-5-ylidene)-3-hydroxy-propyl]-carbamic acid tert-butyl ester in absolute ethanol (112 ml) was heated to reflux at 70° C. overnight, and cooled to room temperature. The mixture was filtered and concentrated under reduced pressure to give 5-tert-butoxycarbonylamino-3-oxo-pentanoic acid ethyl ester (11.22 g, 87%) as a white solid.
Quantity
112 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:22])[NH:7][CH2:8][CH2:9][C:10](=[C:12]1C(=O)O[C:15](C)([CH3:19])[O:14][C:13]1=[O:21])[OH:11])([CH3:4])([CH3:3])[CH3:2]>C(O)C>[CH2:15]([O:14][C:13](=[O:21])[CH2:12][C:10](=[O:11])[CH2:9][CH2:8][NH:7][C:6]([O:5][C:1]([CH3:3])([CH3:2])[CH3:4])=[O:22])[CH3:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(NCCC(O)=C1C(OC(OC1=O)(C)C)=O)=O
Name
Quantity
112 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC(CCNC(=O)OC(C)(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 11.22 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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